![molecular formula C13H11ClN2O3 B1407602 (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine CAS No. 1417569-99-3](/img/structure/B1407602.png)
(5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine
Overview
Description
5-Chloro-2-(4-nitrophenoxy)phenylmethanamine, commonly referred to as 5-CNPP, is a synthetic organic compound that has been used in a variety of scientific and research applications. Its chemical structure, which is composed of a phenyl ring, a nitro group, and a chlorine atom, makes it a versatile compound with multiple potential applications.
Scientific Research Applications
Selective Dual 5-HT and NA Reuptake Pharmacology A novel series of 1-(2-phenoxyphenyl)methanamines, related to (5-Chloro-2-(4-nitrophenoxy)phenyl)methanamine, has been disclosed for their selective dual serotonin and noradrenaline reuptake pharmacology. These analogues exhibit good in vitro metabolic stability and hERG selectivity, demonstrating potential applications in pharmacological studies (Whitlock, Blagg, & Fish, 2008).
Synthesis and Spectral Analysis of Novel Derivatives Research involving 4-chloro-3-nitrocoumarin and (4-methoxyphenyl)methanamine led to the synthesis of a novel coumarin derivative. Detailed spectral analysis, including NMR techniques, was conducted, contributing to the field of organic chemistry and synthesis of novel compounds (Dekić et al., 2020).
Preparation and Properties of Poly(keto ether ether amide)s A study described the synthesis of a new diamine containing four ether groups, used to create novel poly(keto ether ether amide)s. The research focused on the preparation, characterization, and investigation of properties like thermal stability and solubility, contributing to the development of advanced materials (Sabbaghian et al., 2015).
Biased Agonists of Serotonin 5-HT1A Receptors Novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives, structurally related to this compound, were developed as "biased agonists" of serotonin 5-HT1A receptors. These compounds were analyzed for their potential as antidepressant drug candidates (Sniecikowska et al., 2019).
QSAR Analysis of Phenoxyphenyl-methanamine Compounds Quantitative structure-activity relationship (QSAR) models have been utilized to evaluate activities for phenoxyphenyl-methanamine compounds. This analysis provides an understanding of the structure-activity relationships, significantly contributing to the field of medicinal chemistry (Mente et al., 2008).
Synthesis of Unsymmetrical NCN′ and PCN Pincer Palladacycles Research was conducted on the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives and their use in catalytic applications. This study contributes to the field of organic synthesis and catalysis (Roffe et al., 2016).
properties
IUPAC Name |
[5-chloro-2-(4-nitrophenoxy)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-10-1-6-13(9(7-10)8-15)19-12-4-2-11(3-5-12)16(17)18/h1-7H,8,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSUTQKXFKEJEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201240386 | |
Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1417569-99-3 | |
Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1417569-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 5-chloro-2-(4-nitrophenoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201240386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.